[4-(2-ETHOXYPHENYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE
Overview
Description
4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an ethoxyphenyl group and a tetrahydrofuran moiety, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Safety and Hazards
The compound has a GHS08 pictogram, which indicates health hazard . The hazard statements include H361, which means it is suspected of damaging fertility or the unborn child . Precautionary statements include P201, P202, P281, P308+P313, P405, and P501 . The Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of ethoxyphenylamine with a suitable piperazine precursor under controlled conditions. The tetrahydrofuran moiety is then introduced through a subsequent reaction, often involving a cyclization step to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Comparison with Similar Compounds
4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE: can be compared to other piperazine derivatives, such as:
- 4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE
- 4-(2-PROPYLPHENYL)PIPERAZINOMETHANONE
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and applications. The ethoxy group in 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE imparts unique characteristics, making it distinct from its analogs.
Properties
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-(oxolan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-2-21-15-7-4-3-6-14(15)18-9-11-19(12-10-18)17(20)16-8-5-13-22-16/h3-4,6-7,16H,2,5,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKYQHXEVTZIBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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